molecular formula C13H18BFO3 B1349947 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 754226-34-1

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1349947
CAS No.: 754226-34-1
M. Wt: 252.09 g/mol
InChI Key: BCVSHUZDQUHOQZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The presence of the boron atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxy and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures, which are common in many pharmaceuticals.

    Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but lacks the fluoro substituent.

    2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the methoxy substituent.

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVSHUZDQUHOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374595
Record name 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754226-34-1
Record name 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 754226-34-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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